1-Bromopropane
Description
Properties
IUPAC Name |
1-bromopropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7Br/c1-2-3-4/h2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYNYIHKIEHGYOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7Br, Array | |
| Record name | 1-BROMOPROPANE | |
| Source | CAMEO Chemicals | |
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| Record name | 1-BROMOPROPANE | |
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DSSTOX Substance ID |
DTXSID6021874 | |
| Record name | 1-Bromopropane | |
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Molecular Weight |
122.99 g/mol | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
1-bromopropane appears as a colorless liquid. Slightly denser than water and slightly soluble in water. Flash point below 75 °F. When heated to high temperatures may emit toxic fumes. Special Hazards of Combustion Products: Toxic fumes of Hydrogen Bromide (USCG, 1999), Liquid, Colorless liquid; [ACGIH], COLOURLESS LIQUID., A flammable or combustible colorless liquid. | |
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| Record name | Propane, 1-bromo- | |
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| Record name | 1-Bromopropane | |
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Boiling Point |
160 °F at 760 mmHg (USCG, 1999), 71 °C at 760 mm, 71.0 °C, 159.6 °F | |
| Record name | 1-BROMOPROPANE | |
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| Record name | 1-Bromopropane | |
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Flash Point |
78 °F (USCG, 1999), 22 °C (72 °F) - closed cup, 22 °C c.c., 71.6 °F (closed cup) | |
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| Record name | 1-Bromopropane | |
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Solubility |
In water, 2,450 mg/L at 20 °C, Slightly soluble in water, Soluble in acetone, ethanol, ether, benzene chloroform, carbon tetrachloride, Solubility in water, g/l at 20 °C: 2.5 (slightly soluble) | |
| Record name | 1-Bromopropane | |
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| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Density |
1.3537 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.353 at 20 °C/20 °C, Relative density (water = 1): 1.35, 1.3537 | |
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| Record name | 1-Bromopropane | |
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Vapor Density |
4.25 (Air = 1), Relative vapor density (air = 1): 4.3 | |
| Record name | 1-Bromopropane | |
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Vapor Pressure |
274.01 mmHg (USCG, 1999), 111.0 [mmHg], 110.8 mm Hg at 20 °C, Vapor pressure, kPa at 18 °C: 13.3, 274.01 mmHg | |
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| Record name | 1-Bromopropane | |
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| Record name | 1-Bromopropane | |
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Impurities |
2-Bromopropane (75-26-3) is present as a contaminant in commercial grade bromopropane at 0.1% to 0.2%. 2-BP is also known as isopropylbromide; 2-propylbromide; and sec-propylbromide. | |
| Record name | 1-Bromopropane | |
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Color/Form |
Colorless liquid | |
CAS No. |
106-94-5 | |
| Record name | 1-BROMOPROPANE | |
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Melting Point |
-166 °F (USCG, 1999), -110 °C, Liquid molar volume = 0.09143 cu m/kmol; IG heat of formation = -8.7864X10+7 J/kmol; Heat fusion at melting point = 6.5270X10+6 J/kmol, -166 °F | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromopropane can be synthesized through several methods:
Hydrobromination of Propene: This method involves the free-radical addition of hydrogen bromide to propene in the presence of organic peroxides, yielding this compound as the major product.
This laboratory technique treats propanol with a mixture of hydrobromic and sulfuric acids:Substitutive Bromination of Propanol: CH3CH2CH2OH+HBr→CH3CH2CH2Br+H2O
Alternatively, propanol can be treated with phosphorus tribromide or via a Hunsdiecker reaction with butyric acid .Industrial Production Methods: Industrial routes to this compound typically involve free-radical additions to the corresponding alkenes, ensuring the anti-Markovnikov product is obtained .
Chemical Reactions Analysis
1-Bromopropane undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: It reacts with nucleophiles to form different products. For example, with sodium ethoxide, it forms ethyl propyl ether.
Elimination Reactions: When treated with a strong base like potassium tert-butoxide, it undergoes dehydrohalogenation to form propene.
Oxidation and Reduction Reactions: While this compound itself is not typically oxidized or reduced, it can participate in reactions where other components are oxidized or reduced.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium ethoxide in ethanol.
Elimination: Potassium tert-butoxide in tert-butanol.
Major Products:
Nucleophilic Substitution: Ethyl propyl ether.
Elimination: Propene.
Scientific Research Applications
Industrial Uses
1-Bromopropane is primarily utilized in the following sectors:
- Solvent Applications :
- Dry Cleaning :
- Chemical Intermediate :
Cleaning and Degreasing
A study conducted by the Environmental Protection Agency (EPA) highlighted that this compound is effective for vapor and immersion degreasing operations, which are essential for maintaining the cleanliness of precision components in electronics and aerospace industries. The compound's ability to dissolve fats, waxes, and resins makes it a preferred choice for these applications .
| Application | Details |
|---|---|
| Vapor Degreasing | Effective for cleaning metals and electronics |
| Immersion Cleaning | Used in various industrial cleaning processes |
| Dry Cleaning | Alternative to traditional solvents |
Toxicological Studies
Research has indicated potential health risks associated with exposure to this compound. For instance, studies have shown that high concentrations can lead to neurotoxic effects in animal models. A notable study reported decreased grip strength in rats exposed to 1,000 ppm of 1-BP over a specific duration .
| Study | Findings |
|---|---|
| Garner et al. (2007) | Reduced sperm motility in mice at high exposure levels |
| Wang et al. (2002) | Morphological changes observed in rat brains at elevated concentrations |
| NTP Studies | Evidence of carcinogenicity in long-term exposure studies |
Consumer Applications
This compound is also found in various consumer products:
Mechanism of Action
The primary mechanism of action for 1-bromopropane involves its role as an alkylating agent. It can alkylate nucleophilic sites on various molecules, including proteins and nucleic acids. This alkylation can disrupt normal cellular functions and has been studied for its potential neurotoxic effects .
Comparison with Similar Compounds
Physical and Chemical Properties
- Structure : Secondary bromide (C₃H₇Br) vs. primary bromide (1-BP).
- Volatility : Lower vapor pressure compared to 1-BP, reducing airborne exposure risk.
- Reactivity : 2-BP is less reactive in nucleophilic substitution reactions due to steric hindrance.
Toxicity Profile
- Neurotoxicity : Both isomers cause neurotoxic effects, but 1-BP exhibits stronger central nervous system (CNS) impacts, including cognitive deficits .
- Reproductive Toxicity : 2-BP primarily targets testicular germ cells , causing apoptosis, while 1-BP affects ovarian follicles and sperm motility .
- Carcinogenicity: Neither is classified by IARC, but both share key characteristics of carcinogens (e.g., genotoxicity, oxidative stress induction) .
1-Iodopropane (1-IP)
Functional Differences
- Stability : 1-IP is less stable than 1-BP due to weaker C–I bonds, limiting its industrial utility.
- Cost : Iodine’s scarcity makes 1-IP significantly more expensive than brominated analogs.
Toxicity
- Limited data, but iodine’s higher atomic weight may increase bioaccumulation risks compared to 1-BP .
Chlorinated Solvents (e.g., Perchloroethylene)
Environmental and Health Trade-offs
- Carcinogenicity: Perchloroethylene is a confirmed human carcinogen (IARC Group 2A), whereas 1-BP’s carcinogenicity remains under review .
- Regulatory Status: Stricter phase-out mandates for chlorinated solvents have driven 1-BP adoption, though 1-BP now faces similar restrictions .
Hydrofluorocarbons (HFCs)
Data Tables
Table 1: Physical and Toxicological Comparison
Table 2: Regulatory Status (2025)
Market and Industry Trends
- Production : Global 1-BP market is dominated by Albemarle , Chemtura , and ICL , with China contributing ~40% of production capacity .
- Applications : Industrial cleaning solvents account for 65% of demand, driven by electronics manufacturing .
- Challenges : Rising regulatory scrutiny (e.g., EPA’s 2024 TSCA rules) and competition from ionic liquids and bio-based solvents .
Biological Activity
1-Bromopropane, also known as n-propyl bromide (CASRN: 106-94-5), is an organic compound that has garnered attention due to its widespread industrial use and potential health impacts. This article explores the biological activity of this compound, focusing on its toxicological effects, mechanisms of action, and relevant case studies.
This compound is a colorless liquid with a sweet odor, primarily used as a solvent in various applications, including cleaning agents, adhesives, and in the manufacture of pharmaceuticals. Its chemical structure is represented as C3H7Br, and it is classified as a halogenated hydrocarbon.
General Toxicity
This compound has been associated with several adverse health effects upon exposure. The Agency for Toxic Substances and Disease Registry (ATSDR) outlines that inhalation exposure can lead to neurological, reproductive, and developmental toxicity .
- Neurotoxicity : Animal studies have shown that exposure to this compound can alter neurotransmitter systems, leading to increased excitability in neurons and potential long-term cognitive effects . Specific studies indicated significant reductions in hindlimb grip strength and alterations in myofilament structure in skeletal muscles .
- Reproductive Toxicity : Research indicates that this compound exposure can result in reduced sperm motility and altered reproductive parameters in male rats. The No Observed Adverse Effect Level (NOAEL) for reproductive toxicity was identified at specific exposure concentrations .
- Developmental Toxicity : In pregnant rats, exposure to this compound resulted in reduced fetal weights and other developmental impairments .
Carcinogenic Potential
The International Agency for Research on Cancer (IARC) classifies this compound as a Group 2B carcinogen, indicating it is possibly carcinogenic to humans based on animal studies showing increased tumor incidence . The National Toxicology Program (NTP) has reported significant increases in tumors of epithelial origin in exposed animal populations .
The biological activity of this compound is mediated through several mechanisms:
- Oxidative Stress : Studies have demonstrated that this compound induces mitochondrial damage and lipid peroxidation in respiratory epithelial cells, leading to cellular dysfunction and apoptosis .
- Inflammatory Response : In vitro studies suggest that this compound inhibits NF-κB activity, which plays a crucial role in the inflammatory response. This inhibition could contribute to neurodegenerative processes observed in animal models .
Case Studies
Several case studies highlight the health impacts associated with occupational exposure to this compound:
- Case Study 1 : A cohort of workers exposed to high levels of this compound reported symptoms including numbness, diminished vibration sense, and other neurological deficits. These findings correlate with experimental data showing neurotoxic effects in animal models .
- Case Study 2 : A study involving pregnant workers exposed to this compound revealed adverse reproductive outcomes, including low birth weights and developmental delays in infants. This aligns with findings from animal studies indicating developmental toxicity at similar exposure levels .
Data Summary
The following table summarizes key findings from various studies regarding the biological activity of this compound:
| Study Type | Effect Observed | Exposure Level | Species |
|---|---|---|---|
| Neurotoxicity Study | Increased neuronal excitability | Various ppm | Rats |
| Reproductive Study | Reduced sperm motility | NOAEL at 600 ppm | Rats |
| Developmental Study | Reduced fetal weight | LOAEL at 750 ppm | Rats |
| Carcinogenic Study | Increased incidence of epithelial tumors | Various ppm | Mice |
Q & A
Q. How to design ecotoxicology studies aligning with EPA’s risk evaluation framework for 1-BP?
- Methodological Answer : Follow the EPA’s ecological tiers: Tier 1 assesses acute aquatic toxicity (Daphnia magna LC50; algae growth inhibition). Tier 2 evaluates bioaccumulation potential using log Kow (octanol-water coefficient) and biodegradation (OECD 301F). Include sediment toxicity tests if log Kow >3 .
Data Analysis and Reporting
Q. What statistical methods address non-linear dose-response relationships in 1-BP toxicity data?
Q. How to reconcile discrepancies between in vivo carcinogenicity data and epidemiological studies?
- Methodological Answer : Apply the Hill criteria for causality, examining biological plausibility (e.g., DNA adduct formation) and coherence with mode of action (e.g., oxidative stress). Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate rodent tumor incidence to human equivalent doses .
Tables for Key Methodological Reference
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
